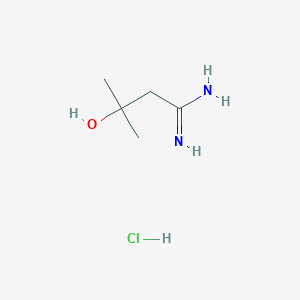
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2002 by Bayer AG, a German multinational pharmaceutical company. Since then, it has been the subject of numerous scientific studies and research projects.
Scientific Research Applications
Synthesis and Characterization of Sulfonate Derivatives
Research has been conducted on various sulfonate derivatives, including the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands. These studies highlight the potential applications of sulfonate derivatives in the development of three-dimensional supramolecular assemblies, which are significant for their structural motifs and potential applications in materials science (Shankar et al., 2011).
Asymmetric Hydrogenation Catalysis
In the field of asymmetric hydrogenation, sulfonamide derivatives have been utilized as catalysts. For instance, MsDPEN-Cp*Ir(III) complexes have been applied in the asymmetric hydrogenation of alpha-hydroxy ketones, demonstrating the utility of sulfonamide derivatives in producing high-value chiral alcohols with high enantioselectivity (Ohkuma et al., 2007).
Anticancer and Anti-inflammatory Applications
Methanesulfonamide derivatives have also been investigated for their potential anticancer and anti-inflammatory activities. Compounds derived from 3,4-diaryl-2-imino-4-thiazolines, upon condensation with methanesulfonyl chloride, have shown promise in screening against various human cancer cell lines and demonstrated significant anti-inflammatory activity in model studies (Sondhi et al., 2009).
Synthesis and Applications in Organic Chemistry
The role of methanesulfonic acid in organic synthesis is well-documented, including its effectiveness as a catalyst in the synthesis of 2-substituted benzoxazoles from carboxylic acids. This demonstrates the versatility of methanesulfonate derivatives in facilitating various chemical transformations (Kumar et al., 2008).
properties
IUPAC Name |
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-16-7-6-13-17(14,15)9-11-5-3-2-4-10(11)8-12/h2-5,13H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRZMXDQCNGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC=CC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanophenyl)-N-(2-methoxyethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2925535.png)




![2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2925543.png)


![1-Benzyl-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2925549.png)
![2-(1-(methylsulfonyl)piperidine-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2925551.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2925555.png)
![6-fluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2925556.png)